molecular formula C12H18N2O B13792339 N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine CAS No. 885952-86-3

N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine

Cat. No.: B13792339
CAS No.: 885952-86-3
M. Wt: 206.28 g/mol
InChI Key: GDQMKKDIILVBDI-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine is a substituted acetamidine derivative characterized by a hydroxylamine (-NHOH) group and a heavily methylated aromatic ring (2,3,5,6-tetramethylphenyl). The compound’s structure combines electron-donating methyl groups with the amidine functional group, which is known for its ability to engage in hydrogen bonding and coordination chemistry.

Properties

CAS No.

885952-86-3

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N'-hydroxy-2-(2,3,5,6-tetramethylphenyl)ethanimidamide

InChI

InChI=1S/C12H18N2O/c1-7-5-8(2)10(4)11(9(7)3)6-12(13)14-15/h5,15H,6H2,1-4H3,(H2,13,14)

InChI Key

GDQMKKDIILVBDI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C)C/C(=N\O)/N)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)CC(=NO)N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine typically involves the reaction of 2,3,5,6-tetramethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with acetic anhydride to yield the desired acetamidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetamidine moiety can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamidine moiety may interact with nucleophilic sites, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted acetamidines and acetamides. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Group Molecular Weight (g/mol) Key Applications/Properties
N-Hydroxy-2-(2,3,5,6-tetramethyl-phenyl)-acetamidine 2,3,5,6-tetramethylphenyl, -NHOH Amidino-hydroxy ~220 (estimated) Potential chelator, catalytic intermediate (hypothetical)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethylphenyl, -Cl, -OCH3 Chloroacetamide 269.76 Herbicide (inhibits plant fatty acid synthesis)
Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) 2,6-diethylphenyl, -Cl, -OCH2CH2CH3 Chloroacetamide 311.87 Pre-emergent herbicide (rice paddies)
ZK011 (C12H11FN2O) Fluoronaphthyl, hydroxyacetamidine Fluorinated amidine 204.20 Experimental (unpublished biological activity)

Key Findings

Substituent Effects on Reactivity: The tetramethylphenyl group in the target compound enhances steric hindrance and lipophilicity compared to diethyl or methoxy-substituted analogs like alachlor. This could reduce bioavailability but improve stability in non-polar environments .

Electronic Structure :

  • Density-functional theory (DFT) studies on similar amidines suggest that methyl groups increase electron density on the aromatic ring, stabilizing the amidine moiety through resonance . This effect is likely amplified in the tetramethylphenyl derivative.
  • In contrast, chloroacetamides (e.g., alachlor) exhibit electrophilic reactivity due to the electron-withdrawing chlorine atom, enabling nucleophilic attack in biological systems .

Applications :

  • Agrochemicals : Chloroacetamides (e.g., alachlor) are herbicidal due to their inhibition of very-long-chain fatty acid (VLCFA) elongation. The target compound’s amidine group may confer different modes of action, possibly interacting with enzyme active sites via hydrogen bonding .
  • Pharmaceuticals : Hydroxyamidines are under investigation for antimicrobial and anticancer properties. For example, fluorinated analogs like ZK011 show promise in early-stage drug discovery .

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